N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound that captures interest due to its intricate chemical structure and potential applications. This compound belongs to the class of triazole carboxamides, which are recognized for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Coupling of this intermediate with an azide derivative to form the triazole moiety.
Final conjugation of the phenyl-2H-1,2,3-triazole with a carboxamide functional group.
Industrial production methods may employ similar reactions but are optimized for scale, yield, and purity, involving advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, such as:
Oxidation: Undergoes oxidative reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxide derivatives.
Reduction: Reacts with reducing agents, potentially altering its functional groups while maintaining the core structure.
Substitution: Participates in nucleophilic or electrophilic substitution reactions, where functional groups attached to the triazine or triazole rings can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation Reagents: KMnO4, H2O2, or other peroxides.
Reduction Reagents: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution Reagents: Halides or other nucleophiles/electrophiles in organic solvents.
Major Products
The products from these reactions vary but generally involve the modification of the functional groups on the triazine or triazole rings, yielding derivatives with altered physicochemical properties.
Scientific Research Applications
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has found applications in several scientific fields:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the construction of complex molecular frameworks.
Biology: Potentially investigated for its bioactive properties, including antimicrobial, antifungal, and anticancer activities.
Medicine: Evaluated for therapeutic potential in drug development, targeting specific enzymes or receptors.
Industry: Employed in the design of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The compound's mechanism of action involves interacting with molecular targets such as enzymes, receptors, or nucleic acids. Its triazole and triazine rings allow it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions that are crucial for its biological activity. These interactions can modulate various biochemical pathways, ultimately leading to the compound’s observed effects.
Comparison with Similar Compounds
When compared to similar compounds like triazole derivatives, benzotriazoles, or other carboxamides, N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide stands out due to its:
Enhanced Bioactivity: The combination of triazole and triazine rings may provide superior biological activity.
Versatility in Synthesis: Its structure allows for diverse modifications, making it a valuable scaffold for drug development.
List of Similar Compounds
1,2,3-Triazole derivatives
Benzotriazoles
Carboxamide-containing heterocycles
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N9O/c1-26(2)18-22-16(23-19(24-18)27-10-6-7-11-27)13-20-17(29)15-12-21-28(25-15)14-8-4-3-5-9-14/h3-5,8-9,12H,6-7,10-11,13H2,1-2H3,(H,20,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHDZIOWMAVKPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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